1-(3-methoxypropyl)-9-methyl-4-oxo-N-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Description
1-(3-methoxypropyl)-9-methyl-4-oxo-N-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C19H24N4O3 and its molecular weight is 356.426. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that pyrrolo[1,2-a]pyrimidines, a class of compounds to which this molecule belongs, have been studied for their potential as kinase inhibitors .
Mode of Action
Pyrrolo[1,2-a]pyrimidines are known to interact with their targets, potentially inhibiting their function . The specific interactions and resulting changes would depend on the exact target and the compound’s structure.
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets of the compound. As potential kinase inhibitors, pyrrolo[1,2-a]pyrimidines could affect a variety of cellular processes, including signal transduction pathways, cell cycle regulation, and others .
Pharmacokinetics
A related pyrrolo[2,3-d]pyrimidine demonstrated acceptable pharmacokinetic characteristics when administered orally, with a tmax of 028 h, t1/2 of 408 h, and Cmax of 2173 ng/mL .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. As potential kinase inhibitors, pyrrolo[1,2-a]pyrimidines could potentially inhibit cell proliferation, induce apoptosis, or affect other cellular processes .
Properties
IUPAC Name |
6-(3-methoxypropyl)-10-methyl-2-oxo-N-propyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-4-8-20-18(24)15-12-14-17(22(15)10-6-11-26-3)21-16-13(2)7-5-9-23(16)19(14)25/h5,7,9,12H,4,6,8,10-11H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COACGFJRMIQRNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(N1CCCOC)N=C3C(=CC=CN3C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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